molecular formula C5H4ClF3O2 B12650778 2,2,2-Trifluoroethyl 2-chloroacrylate CAS No. 74359-03-8

2,2,2-Trifluoroethyl 2-chloroacrylate

Cat. No.: B12650778
CAS No.: 74359-03-8
M. Wt: 188.53 g/mol
InChI Key: BOASSOYETJYEJF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-chloroacrylate is a chemical compound with the molecular formula C5H4ClF3O2. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its unique properties, including its reactivity and stability, which make it valuable in the synthesis of polymers and other chemical products .

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl 2-chloroacrylate typically involves the esterification of 2,2,2-trifluoroethanol with 2-chloroacryloyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 2-chloroacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization, bases for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-chloroacrylate in polymerization involves the formation of free radicals. The compound undergoes radical initiation, where the double bond in the acrylate group reacts with a radical initiator to form a reactive intermediate. This intermediate then propagates the polymerization process by reacting with other monomer molecules, leading to the formation of a polymer chain .

In substitution reactions, the chlorine atom in the compound is replaced by a nucleophile through a nucleophilic substitution mechanism. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the chlorine atom, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl 2-chloroacrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the chloroacrylate group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

74359-03-8

Molecular Formula

C5H4ClF3O2

Molecular Weight

188.53 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-chloroprop-2-enoate

InChI

InChI=1S/C5H4ClF3O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2

InChI Key

BOASSOYETJYEJF-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OCC(F)(F)F)Cl

Related CAS

74359-03-8

Origin of Product

United States

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